4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

Purity Quality Control Procurement

This sulfonamide aniline derivative features a conformationally constrained 2,6-dimethylmorpholine ring that increases logP by 0.5–1.0 units versus unsubstituted morpholine analogs. The steric bulk directly modulates the free aniline's reactivity in acylation and diazotization, making this the preferred building block for synthesizing CHOP pathway activators and kinase inhibitors where the dimethyl substitution is retained for target engagement. Procuring the 98% purity grade eliminates the need for purification before amide coupling, accelerating your library synthesis.

Molecular Formula C12H18N2O3S
Molecular Weight 270.35
CAS No. 750607-99-9
Cat. No. B2774395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline
CAS750607-99-9
Molecular FormulaC12H18N2O3S
Molecular Weight270.35
Structural Identifiers
SMILESCC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H18N2O3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3
InChIKeyZHDKFRBHCZXAJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline (CAS 750607-99-9) – Chemical Class and Baseline Characteristics


4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline is a sulfonamide-bearing aniline derivative with the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol . The compound features a free primary aniline at the para position of a phenyl ring substituted with a 2,6-dimethylmorpholinosulfonyl group at the meta position. It is commercially supplied as a research intermediate with a minimum purity specification of 95–98% . It belongs to the general class of morpholinosulfonylanilines, which are distinct from piperidinosulfonylanilines, pyrrolidinosulfonylanilines, and unsubstituted morpholinosulfonylanilines due to the steric and electronic influence of the 2,6-dimethyl substitution on the morpholine ring.

Why Generic Substitution Fails for 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline


Within the morpholinosulfonylaniline family, simple substitution of the 2,6-dimethylmorpholine moiety with unsubstituted morpholine, piperidine, or pyrrolidine analogs cannot be assumed to be functionally equivalent. The 2,6-dimethyl groups on the morpholine ring introduce steric bulk and alter the electron distribution of the sulfonamide linkage, which can shift the compound’s logP by 0.5–1.0 units relative to the unsubstituted morpholine analog (class-level inference). This physicochemical shift directly impacts solubility, membrane permeability, and metabolic stability in downstream applications. Furthermore, the free aniline handle is sensitive to competing acylation or diazotization pathways; the steric environment around the sulfonamide can modulate this reactivity, making the dimethyl analog a non-interchangeable building block in multi-step syntheses targeting specific kinase or autotaxin inhibitor scaffolds .

Quantitative Differentiation Evidence for 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline vs. Closest Analogs


Purity Specification: 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline vs. Unsubstituted Morpholinosulfonylaniline

Commercially, 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline is standardly available at 98% purity , whereas the closest unsubstituted analog (4-(morpholin-4-ylsulfonyl)aniline) is typically supplied at 95% purity from the same vendor class . This 3% absolute purity difference is relevant for synthetic applications where excess impurities in the aniline building block can propagate through multistep syntheses and lower overall yield of the final active pharmaceutical ingredient (API) intermediate.

Purity Quality Control Procurement

Computed logP Difference: 2,6-Dimethylmorpholino vs. Unsubstituted Morpholino Sulfonylaniline

Using XLogP3 computation, 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline has a predicted logP of 1.4 [1]. The unsubstituted morpholine analog (4-(morpholin-4-ylsulfonyl)aniline) has a computed logP of 0.8 [2]. The +0.6 logP increase is consistent with the addition of two methyl groups and suggests a measurable shift in lipophilicity that may enhance membrane permeability by approximately 0.6 log units, a critical parameter for central nervous system (CNS) drug design where logP values between 1 and 3 are often targeted.

Lipophilicity Drug-likeness ADME

Patent Occurrence Frequency as a Measure of Scaffold Relevance in Autotaxin Inhibitor Programs

A substructure search of the 2,6-dimethylmorpholinosulfonylphenyl motif reveals at least 6 distinct patent families containing compounds that incorporate this fragment [1]. In contrast, the unsubstituted morpholinosulfonylphenyl motif appears in fewer than 3 patent families. While this is not a direct functional comparison, the higher patent frequency suggests that the dimethyl substitution is preferentially selected by medicinal chemists, likely due to improved metabolic stability or target affinity imparted by the methyl groups.

Patent Analysis Scaffold Popularity Drug Discovery

Optimal Application Scenarios for 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline


Synthesis of Sulfonamide-Benzamide Autotaxin Inhibitor Intermediates

The compound serves as a key intermediate in the preparation of sulfonamidebenzamides that act as selective apoptotic CHOP pathway activators . The 2,6-dimethylmorpholine moiety is retained in the final bioactive molecule, suggesting that the steric environment contributed by the methyl groups is essential for target engagement. Procurement of the 98% purity grade enables direct use in amide coupling reactions without additional purification, reducing synthesis cycle time.

Focused Kinase Inhibitor Library Design

Given its computed logP of 1.4 and the presence of a free aniline handle for rapid diversification, this building block is suitable for generating compound libraries targeting kinase ATP-binding pockets where a moderately lipophilic sulfonamide moiety is desirable. The 2,6-dimethyl substitution provides a conformational constraint not available with unsubstituted morpholine or piperidine analogs, potentially reducing the entropic penalty upon binding.

Structure-Activity Relationship (SAR) Studies on Morpholine Sulfonamide Series

When exploring the effect of morpholine substitution on potency and metabolic stability, 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline serves as the fully substituted reference compound. It can be compared head-to-head with the 2-methyl, 6-methyl, and unsubstituted variants to isolate the contribution of each methyl group to logD, microsomal clearance, and CYP inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.